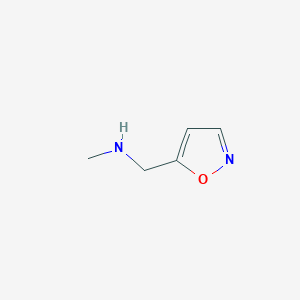

1-(Isoxazol-5-yl)-N-methylmethanamine

Descripción

Significance of Isoxazole (B147169) Heterocycles in Pharmaceutical Research

The isoxazole nucleus is a versatile building block that imparts favorable physicochemical properties to drug candidates, including metabolic stability and improved pharmacokinetic profiles. nih.govrsc.org This has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications. The structural rigidity and potential for various substitutions on the isoxazole ring allow for the fine-tuning of a compound's biological activity and selectivity. nih.govresearchgate.net

The broad spectrum of pharmacological activities associated with isoxazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.gov For instance, the isoxazole moiety is a key component in the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and the antibiotic Cloxacillin. This widespread success underscores the enduring importance of the isoxazole scaffold in the development of new medicines.

Overview of "1-(Isoxazol-5-yl)-N-methylmethanamine" within the Isoxazole Scaffold Landscape

Within the vast landscape of isoxazole-based compounds, "this compound" represents a simple yet intriguing molecule. It features a methylaminomethyl substituent at the 5-position of the isoxazole ring. While this specific compound is commercially available from various chemical suppliers, a review of scientific literature and patent databases reveals a notable absence of dedicated research into its synthesis, biological activity, and therapeutic potential.

Basic chemical data for this compound is available, as summarized in the table below.

| Property | Value | Source |

| CAS Number | 401647-20-9 | chemicalbook.comchemscene.comchemicalbook.com |

| Molecular Formula | C₅H₈N₂O | chemicalbook.comchemscene.comchemicalbook.com |

| Molecular Weight | 112.13 g/mol | chemicalbook.comchemscene.comchemicalbook.com |

| Synonyms | N-methyl-1-(1,2-oxazol-5-yl)methanamine, 5-(Methylaminomethyl)isoxazole | chemicalbook.comchemicalbook.com |

This table presents basic chemical information for this compound.

The structure of "this compound" places it within the class of 5-substituted isoxazoles, a group known to exhibit significant biological activities. The presence of the N-methylmethanamine side chain introduces a basic nitrogen atom, which could be crucial for interactions with biological targets through hydrogen bonding or ionic interactions.

Research Trajectories and Unexplored Facets of "this compound"

The lack of specific research on "this compound" presents a clear opportunity for investigation. Based on the known pharmacology of related 5-substituted isoxazole derivatives, several research trajectories can be proposed.

Structure-activity relationship (SAR) studies of various isoxazole derivatives have shown that modifications at the 5-position can significantly influence biological activity. For example, the introduction of different substituents can modulate anticancer or anti-inflammatory potency. nih.govnih.gov Therefore, a systematic exploration of the biological profile of "this compound" is warranted.

Potential areas of investigation include its activity against various cancer cell lines, its potential as an antimicrobial agent, and its effects on key enzymes involved in inflammatory pathways. Furthermore, its simple structure makes it an attractive starting point for the synthesis of a library of related compounds, allowing for a thorough exploration of the SAR of N-substituted 5-(aminomethyl)isoxazoles.

The synthesis of 5-substituted isoxazoles can be achieved through various established methods, including 1,3-dipolar cycloaddition reactions. rsc.org A comprehensive study on the synthesis of 5-(fluoroalkyl)isoxazoles highlights the feasibility of creating diverse derivatives at this position. enamine.netnih.gov

Given the proven track record of the isoxazole scaffold in drug discovery, "this compound" stands as a largely unexplored chemical entity with the potential to serve as a lead compound for the development of novel therapeutic agents. Future research efforts directed at elucidating its synthesis, biological activities, and mechanism of action are essential to unlock its full potential.

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-(1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRLOJZDADNMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629711 | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-20-9 | |

| Record name | N-Methyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isoxazol 5 Yl N Methylmethanamine and Analogues

Strategic Approaches to Isoxazole (B147169) Ring Formation for "1-(Isoxazol-5-yl)-N-methylmethanamine" Synthesis

The construction of the isoxazole ring is the cornerstone for synthesizing the target compound and its analogues. Modern synthetic chemistry offers several powerful methods for forming this five-membered heterocycle, with 1,3-dipolar cycloaddition being one of the most prominent and effective strategies. nih.govnih.gov

The [3+2] cycloaddition reaction involving a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile is a primary and highly effective method for constructing the isoxazole or isoxazoline (B3343090) ring system, respectively. nih.govmdpi.comresearchgate.net This reaction is characterized by its high atom economy and ability to rapidly generate molecular complexity. nih.gov The versatility of this approach allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the dipolarophile. mdpi.com

The reaction between a nitrile oxide and a terminal alkyne is a classic and reliable route for the synthesis of 3,5-disubstituted isoxazoles. nih.gov This cycloaddition is a concerted process that typically exhibits high regioselectivity, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction generally proceeds to afford the 3,5-disubstituted regioisomer due to favorable electronic and steric interactions between the dipole and the dipolarophile. mdpi.com However, controlling the regiochemistry can sometimes be challenging, as the reaction can potentially yield a mixture of regioisomers. nih.gov Intramolecular versions of this cycloaddition have been used to create complex, fused heterocyclic systems, demonstrating the power of this reaction in advanced synthesis. mdpi.com

A significant challenge in nitrile oxide chemistry is their propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides). nih.gov To circumvent this side reaction, nitrile oxides are often generated in situ. mdpi.comnih.gov

To avoid isolation of the often unstable nitrile oxides and minimize their dimerization, various methods have been developed for their generation directly within the reaction mixture. mdpi.com A common and traditional method involves the dehydrohalogenation of hydroxamoyl halides using a base. Another widely used approach is the oxidation of aldoximes. nih.gov

Recent advancements have focused on greener and more efficient methods for this transformation. For instance, a protocol using sodium chloride (NaCl) and Oxone for the oxidation of aldoximes provides a green approach that works for a broad range of substrates, including aliphatic and aromatic aldoximes, without producing organic byproducts from the oxidant. acs.org Other methods include the use of reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or tert-butyl nitrite (B80452). nih.govnih.gov The intramolecular nitrile oxide cycloaddition (INOC) reaction is a powerful strategy where the nitrile oxide is generated from an aldoxime and immediately reacts with a tethered alkyne within the same molecule, leading to complex polycyclic structures in high yield. mdpi.com

| Precursor | Reagent/Conditions | Key Features | Reference |

|---|---|---|---|

| Aldoxime | NaCl/Oxone | Green protocol, broad substrate scope, avoids organic byproducts. | acs.org |

| Aldoxime | Biphasic bleach and DCM | Used for clean intramolecular cycloadditions, high yield. | mdpi.com |

| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Stable and easy-to-handle reagent. | nih.gov |

| Hydroxamic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Classic method for nitrile oxide generation. | |

| 2-(Diazoacetyl)-2H-azirines | tert-Butyl nitrite (TBN) | Generates azirinyl-substituted nitrile oxides, preserving the azirine ring. | nih.gov |

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to isoxazole synthesis aims to reduce environmental impact by using safer solvents, minimizing waste, and conserving energy. nih.govresearchgate.net

Strategies include the use of microwave irradiation, which can significantly accelerate reaction rates, improve yields, and enhance selectivity compared to conventional heating methods. nih.govresearchgate.net Solvent-free reactions, or those conducted in environmentally benign solvents like water, are also a key focus. nih.govmdpi.com For example, multicomponent reactions (MCRs) for synthesizing 4H-isoxazol-5-ones have been successfully carried out in aqueous media using catalysts like sodium citrate (B86180) or boric acid. nih.gov The use of recyclable catalysts, such as amine-functionalized cellulose (B213188) or copper on alumina (B75360) nanocomposites, further enhances the green credentials of these synthetic routes by allowing for easy separation and reuse. nih.govmdpi.com Mechanochemistry, utilizing techniques like ball-milling, offers a solvent-free alternative for conducting 1,3-dipolar cycloadditions. nih.gov

| Principle | Conventional Method | Green Alternative | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | nih.govmdpi.com |

| Solvent | Organic solvents (e.g., Toluene, DCM) | Water, Glycerol, Solvent-free conditions | nih.govnih.gov |

| Catalyst | Stoichiometric reagents, hazardous acids/bases | Recyclable catalysts (e.g., Cu/Al2O3), agro-waste extracts, itaconic acid | nih.govmdpi.comnih.gov |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | mdpi.com |

Transition metal catalysis has become an indispensable tool in the synthesis and functionalization of isoxazoles, offering high efficiency and selectivity. researchgate.netresearcher.life Various metals, including copper, palladium, gold, and silver, have been employed to catalyze key bond-forming reactions. rsc.orgnih.gov

Copper(I) catalysts are particularly effective for the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, often providing excellent yields and regioselectivity. nih.gov Gold and palladium catalysts have been used in the cyclization of appropriately substituted precursors to form the isoxazole ring. nih.gov For instance, gold(III)-catalyzed propargylic substitution followed by cycloisomerization can produce oxazoles from propargylic alcohols and amides. researchgate.net Transition metal catalysis is also pivotal in the functionalization of pre-formed isoxazole rings, for example, through C-H activation, which allows for the direct introduction of new substituents onto the heterocyclic core. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Cu/Al2O3 | 1,3-Dipolar Cycloaddition | Terminal alkynes, Hydroxyimidoyl chlorides | 3,5-Disubstituted isoxazoles | nih.gov |

| Au(III), Ag(I), Cu(II), Fe(III) | Cyclization of Oxime Intermediate | Fluoroalkyl ynones, NH2OH | 3-Fluoroalkyl-substituted isoxazoles | nih.gov |

| Ruthenium | Cycloaddition | 1-Haloalkynes, Nitrile oxides | 4-Haloisoxazoles | nih.gov |

| Copper(I) | Electrophilic Cyclization | α,β-Alkynic hydrazones | Pyrazoles (analogue synthesis) | acs.org |

Controlling the substitution pattern on the isoxazole ring is crucial for tuning the properties of the final molecule. Regioselectivity in isoxazole synthesis can be achieved by carefully choosing the synthetic method and reaction conditions. nih.gov

In the classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), the reaction often produces a mixture of regioisomers. nih.gov However, modern methodologies have been developed to overcome this limitation. For example, using β-enamino diketones as precursors allows for regiochemical control by varying the solvent, using additives like pyridine, or employing Lewis acids such as boron trifluoride (BF₃). nih.gov These variations provide access to different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles, with good yields and selectivity. nih.gov

Furthermore, the synthesis of fluoroalkyl-substituted isoxazoles has demonstrated that the choice between 1,2-addition and 1,4-addition pathways can be controlled to produce either 3- or 5-substituted regioisomers as single products, even on a multigram scale. nih.govacs.org This level of control is essential for the rational design and synthesis of complex isoxazole derivatives. enamine.net

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

Introduction of the N-methylmethanamine Moiety

The installation of the N-methylmethanamine group onto the isoxazole scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through amination reactions that lead to the formation of a secondary amine.

Amination Reactions for Secondary Amine Formation

The formation of secondary amines is a fundamental transformation in organic synthesis. For the synthesis of "this compound," this involves the reaction of a suitable isoxazole precursor with methylamine (B109427). Various methods have been developed for N-alkylation of amines. For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, offering high chemoselectivity over dialkylation. organic-chemistry.org Another approach involves the use of transition metal catalysts. Iridium complexes, for example, have demonstrated high efficiency in the N-methylation of primary amines using methanol (B129727) as the methylating agent in the presence of a weak base. organic-chemistry.org

A novel two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles, which involves the reaction of 3-bromoisoxazolines with amines to form 3-aminoisoxazolines, followed by oxidation to the corresponding 3-aminoisoxazoles in high yields. researchgate.net This strategy highlights the versatility of isoxazole precursors in amination reactions. Furthermore, isoxazoles themselves can act as amination reagents for alkynes in transition metal-catalyzed reactions, leading to the synthesis of complex N-containing molecules. rsc.org

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. jocpr.comorganic-chemistry.org For the synthesis of "this compound," this would likely involve the reaction of isoxazole-5-carbaldehyde (B108842) with methylamine, followed by reduction of the in situ-formed imine.

Several reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.org The efficiency of reductive amination can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, nickel nanoparticles have been used to catalyze the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org Borane-trimethylamine has also been shown to be an effective reducing agent for this transformation. organic-chemistry.org The development of direct reductive amination, which bypasses the isolation of the imine intermediate, has streamlined the synthesis of amines and improved atom economy. jocpr.com

Multi-Step Synthesis Protocols for "this compound" and its Derivatives

The synthesis of the isoxazole core can be achieved through various methods, such as the reaction of a 1,3-dicarbonyl compound with hydroxylamine. zenodo.org For example, 3,5-disubstituted isoxazoles can be synthesized from aldoximes and alkynes. nih.gov Once the isoxazole ring is formed, a key intermediate would be isoxazole-5-carbaldehyde or a related derivative. This aldehyde can then be subjected to reductive amination with methylamine as described in the previous section to yield the final product.

A representative multi-step synthesis could involve the following general steps:

Synthesis of a suitable β-keto ester or related precursor. mdpi.com

Cyclization with hydroxylamine to form the isoxazole ring, potentially yielding an ester or carboxylic acid at the 5-position. asianpubs.org

Reduction of the ester or carboxylic acid to the corresponding alcohol.

Oxidation of the alcohol to isoxazole-5-carbaldehyde.

Reductive amination of the aldehyde with methylamine to afford "this compound."

An alternative approach could involve the synthesis of 1-(isoxazol-5-yl)methanamine as a primary amine intermediate, which is then selectively methylated to the desired secondary amine.

Synthetic Optimization and Yield Enhancement Strategies

Solvent and Catalyst Effects

The choice of solvent and catalyst plays a pivotal role in the outcome of a chemical reaction, influencing reaction rates, selectivity, and yields. In the context of synthesizing "this compound," these factors are critical in both the formation of the isoxazole ring and the subsequent amination steps.

For the synthesis of isoxazoles, the regioselectivity can be controlled by the choice of solvent and acid-binding agent. nih.gov The use of environmentally benign solvents, such as water, is also a key consideration in modern synthetic chemistry. mdpi.com

In amination and reductive amination reactions, the catalyst is of paramount importance. A wide range of catalysts, from simple acids and bases to complex transition metal systems, can be employed. organic-chemistry.orgjocpr.com For instance, ruthenium and iridium complexes have been effectively used for the N-methylation of amines. organic-chemistry.orgnih.gov The development of heterogeneous catalysts, such as nano-catalysts, offers advantages in terms of ease of separation and recyclability, contributing to more sustainable synthetic processes. chemrxiv.orgshokubai.orgnih.gov The optimization of catalyst loading and the screening of different catalyst systems are crucial steps in developing a high-yielding and cost-effective synthesis. mdpi.com

Below is an interactive data table summarizing the impact of different catalysts and solvents on the synthesis of related amine compounds.

| Reaction Type | Catalyst | Solvent | Key Findings | Reference |

| N-Methylation of Amines | Ru(II) Complex | Methanol | Efficient N-methylation under weak base conditions. | nih.gov |

| Reductive Amination | Nickel Nanoparticles | Isopropanol | Transfer hydrogenation for reductive amination of aldehydes. | organic-chemistry.org |

| N-Alkylation of Amines | Cesium Hydroxide | Not Specified | Promotes selective N-monoalkylation of primary amines. | organic-chemistry.org |

| N-Methylation of Amines | Cu/CeO2 | Not Specified | Selective synthesis of N-methylaniline from aniline (B41778) and CO2/H2. | shokubai.org |

| Imine Synthesis | None (Catalyst-free) | None (Solvent-free) | Pressure reduction technique enables catalyst- and solvent-free imine synthesis. | researchgate.net |

Molecular Design, Structure Activity Relationship Sar , and Computational Studies of 1 Isoxazol 5 Yl N Methylmethanamine Derivatives

Rationale for Structural Modifications of "1-(Isoxazol-5-yl)-N-methylmethanamine"

The isoxazole (B147169) ring is a five-membered heterocycle that is a common feature in many biologically active compounds. mdpi.comresearchgate.net Its unique electronic structure and the presence of a relatively weak nitrogen-oxygen bond make it an attractive candidate for synthetic modifications. mdpi.comresearchgate.netnih.gov Structural modifications of the this compound scaffold are primarily driven by the goal of optimizing a lead compound's pharmacological profile. Researchers aim to enhance potency, improve selectivity for the biological target, and refine pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govsci-hub.se

A key rationale for modification is to improve the interaction between the compound and its target protein. nih.gov For instance, in the development of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors, an isoxazole ring substituted with a secondary benzylamine (B48309) was identified as a superior replacement for an anilide moiety. sci-hub.se This strategic substitution led to significant improvements in ATR affinity, selectivity against other kinases, aqueous solubility, and cellular activity. sci-hub.se The inherent aromaticity and potential for ring cleavage of the isoxazole ring system provide chemists with a versatile platform for introducing diverse substituents, thereby enabling the fine-tuning of a molecule's biological activity. mdpi.comresearchgate.net

Exploration of Substituent Effects on Biological Activity

The systematic exploration of how different chemical groups (substituents) at various positions on the this compound scaffold influence biological activity is central to structure-activity relationship (SAR) studies. These studies provide critical insights for designing more effective and selective therapeutic agents.

SAR studies on various isoxazole derivatives have yielded several key findings:

Amine Modifications : In a study of related isothiazole (B42339) compounds, modifying the methylene (B1212753) bridge and the amine group showed that enamines derived from low-molecular-weight amines were particularly active as broad-spectrum insecticides. nih.gov Conversely, for a series of RORγt inverse agonists, introducing a methylated amine linker led to a decrease in potency, which was attributed to the restricted rotation of the linker. dundee.ac.uk

Ring Substitutions : The nature and position of substituents on aryl rings attached to the isoxazole core significantly impact activity. The addition of electron-donating groups, such as methoxy (B1213986) substituents, has been shown to enhance anticancer activity. mdpi.com Specifically, methyl, methoxy, or chloride substitutions were found to increase activity against U87 cancer cells. mdpi.com In another example, the presence of a fluorine or trifluoromethyl group on a phenyl ring attached to the isoxazole was shown to promote cytotoxicity in human cancer cell lines. nih.gov

Linker Modifications : The nature of the atom linking different parts of the molecule can be crucial. For instance, replacing an ether linkage with a thioether resulted in a significant drop in potency, likely due to changes in bond angle and length that altered the compound's conformation in the binding site. dundee.ac.uk

Heterocyclic Core : Comparisons between different five-membered heterocyclic rings have shown that the isoxazole moiety can offer superior cellular activity and lower toxicity compared to oxazole (B20620) or 1,3,4-oxadiazole (B1194373) rings in certain antiviral contexts. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of isoxazole-based compounds.

| Modification Site | Substituent/Modification | Observed Effect on Biological Activity | Reference(s) |

| Amine Group | Enamines from low MW amines | Increased insecticidal activity | nih.gov |

| Amine Group | Methylated amine linker | Decreased potency (RORγt inverse agonist) | dundee.ac.uk |

| Phenyl Ring on Isoxazole | Fluorine or trifluoromethyl group | Promoted cytotoxicity | nih.gov |

| Phenyl Ring on Isoxazole | Methoxy groups (electron-donating) | Enhanced anticancer activity | mdpi.com |

| Phenyl Ring on Isoxazole | Hydroxyl group | Increased bioactivity | nih.gov |

| Phenyl Ring on Isoxazole | Methoxy or acetoxy groups | Decreased bioactivity | nih.gov |

| Linker Atom | Thioether (vs. ether) | Significantly lower potency | dundee.ac.uk |

Rational Drug Design Methodologies Applied to "this compound" Scaffolds

Rational drug design utilizes computational tools to guide the discovery and optimization of new drugs, moving beyond traditional trial-and-error screening. nih.gov This approach is heavily reliant on understanding the three-dimensional structure of the biological target and the SAR of lead compounds. dundee.ac.ukresearchgate.net For scaffolds like this compound, these methodologies allow for a more directed and efficient drug development process. nih.govnih.gov

A prominent example of rational design is the optimization of an isoxazole-based ATR kinase inhibitor. sci-hub.se The initial lead compound had suboptimal potency and metabolic stability. sci-hub.se By employing structure-based design, researchers replaced a metabolically liable anilide moiety with an isoxazole ring bearing a secondary benzylamine. This modification was guided by computational models and was predicted to improve polar interactions within the kinase's binding site. The resulting compound, VX-970 (M6620), not only showed enhanced potency and solubility but was also the first ATR inhibitor to advance to clinical trials. sci-hub.se

In silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) modeling is another critical component of rational drug design. nih.gov These predictive models allow for the early assessment of a compound's drug-like properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.gov

Advanced Computational Chemistry Investigations

Advanced computational methods are indispensable tools for elucidating the interactions between small molecules and their biological targets at an atomic level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. samipubco.com This method is widely used to screen virtual libraries of compounds and to rationalize observed SAR. For isoxazole derivatives, docking studies have been instrumental in understanding their binding modes with various enzymes and receptors.

For example, docking simulations of isoxazole derivatives into the active site of carbonic anhydrase revealed key interactions responsible for their inhibitory activity. nih.gov Similarly, studies on new functionalized isoxazoles targeting bacterial proteins from E. coli and S. aureus used docking to predict binding affinities, which were then correlated with experimental antibacterial effects. mdpi.com These simulations can provide a score, typically in kcal/mol, to estimate the binding affinity, with lower scores indicating potentially stronger binding. mdpi.comnih.gov

The table below presents findings from various molecular docking studies on isoxazole-containing compounds.

| Compound Class | Protein Target | Docking Score/Binding Affinity Range | Reference(s) |

| Functionalized Isoxazoles | E. coli & S. aureus proteins | -8.16 to -12.84 kcal/mol | mdpi.com |

| Benzofuran-isoxazole Hybrids | COVID-19 Main Protease | -9.37 to -11.63 kcal/mol | nih.gov |

| Various Isoxazole Derivatives | Microbial Targets | -9.4 to -13.7 kcal/mol | researchgate.net |

| Imidazolo-triazole Derivatives | Histone Deacetylase 2 (HDAC2) | -8.5 to -8.7 kcal/mol | ajchem-a.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand-protein complex over time. samipubco.comajchem-a.com MD simulations are used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies more accurately. nih.govmdpi.com

In a study of isoxazole derivatives as carbonic anhydrase inhibitors, MD simulations were performed to confirm the stability of the docked complexes and to compute the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method. nih.gov The results showed that van der Waals interactions were the major contributors to the binding affinity. nih.gov For other isoxazole derivatives targeting bacterial proteins, MD simulations supported the stability of the ligand-receptor complexes predicted by docking. mdpi.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. ajchem-a.comekb.eg

| Compound Class | Protein Target | Simulation Finding | Reference(s) |

| Isoxazole Derivatives | Carbonic Anhydrase | Calculation of binding free energy (ΔGbind) ranging from -11.43 to -13.53 kcal/mol. | nih.gov |

| Functionalized Isoxazoles | E. coli, S. aureus, B. subtilis proteins | Confirmed the stability of the ligand-receptor complex over the simulation time. | mdpi.com |

| Imidazolo-triazole Derivatives | Histone Deacetylase 2 (HDAC2) | Analysis of RMSD, RMSF, and hydrogen bond stability to confirm stable binding. | ajchem-a.com |

| 5-oxo-imidazoline Derivatives | Polo-like kinase 1 | Demonstrated consistent and enduring binding throughout the simulation. | samipubco.com |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. ekb.egdntb.gov.ua In drug design, DFT studies are employed to calculate a variety of molecular properties, such as optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govsemanticscholar.org

The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. ekb.egdntb.gov.ua DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, helping to identify regions prone to electrophilic or nucleophilic attack. dntb.gov.uaresearchgate.net These theoretical insights are valuable for understanding reaction mechanisms and for explaining the regioselectivity observed in the synthesis of complex molecules like bis-isoxazoles. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between their orbitals. It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concepts of bonding. uni-muenchen.de This analysis provides a quantitative description of chemical bonding, enabling detailed insights into charge transfer, hyperconjugation, and intramolecular and intermolecular interactions.

For derivatives of "this compound," NBO analysis can elucidate the electronic characteristics that govern their biological activity. The analysis calculates natural atomic charges, providing a more robust picture of electron distribution than other methods like Mulliken population analysis. researchgate.netq-chem.com It also determines the hybridization of atomic orbitals contributing to bonds, revealing the s- and p-character of hybrids and any deviations from idealized geometries, such as bond bending. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions by evaluating the stabilization energy, E(2), associated with electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de These interactions, particularly hyperconjugative ones like n→σ* and π→π*, are crucial for understanding molecular stability and reactivity. For instance, in protein-ligand contexts, NBO analysis can quantify the electronic delocalization that contributes to the stability of hydrogen bonds. southampton.ac.uk

In the study of "this compound" derivatives, NBO analysis would be applied to:

Quantify the charge distribution across the isoxazole ring, the N-methylmethanamine side chain, and any substituents.

Analyze the nature of the bonds within the molecule, including their polarity and hybrid orbital composition.

Identify key intramolecular hyperconjugative interactions that stabilize specific conformations.

Probe the donor-acceptor interactions between the derivative and its biological target, quantifying the strength of hydrogen bonds and other non-covalent interactions.

The results of such an analysis are typically presented in tabular format, as shown in the hypothetical example below for a representative derivative.

Table 1: Hypothetical NBO Analysis Data for a Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Implication |

| LP (1) O (isoxazole) | σ* (C-N) | 2.5 | n → σ | Stabilizes the ring structure |

| LP (1) N (amine) | σ (C-H) | 5.1 | n → σ | Influences side-chain conformation |

| π (C=C) | π (C=N) | 15.8 | π → π* | Indicates significant ring delocalization |

Prediction of Binding Orientations and Binding Energies

Computational methods are indispensable for predicting how a ligand, such as a derivative of "this compound," will bind to its biological target and for estimating the strength of this interaction. Molecular docking is a primary tool used to determine the preferred binding orientation (pose) of a ligand within the active site of a protein. nih.gov This technique systematically samples different conformations of the ligand and its orientation relative to the receptor, evaluating each pose using a scoring function that estimates the binding affinity.

Following docking, more rigorous methods can be employed to calculate the binding free energy (ΔGbind). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. nih.gov This energy is decomposed into various components, including van der Waals (ΔEvdw), electrostatic (ΔEelec), polar solvation (ΔGPB), and nonpolar solvation (ΔGSA) energies. nih.gov

For a series of "this compound" derivatives, these computational studies can:

Identify the most likely binding mode within the receptor's active site.

Pinpoint key amino acid residues that form crucial interactions with the ligand.

Predict the binding affinity (e.g., docking score or ΔGbind) for each derivative, allowing for rank-ordering of potential candidates. researchgate.net

Provide a rationale for observed Structure-Activity Relationships (SAR), explaining why certain modifications enhance or diminish binding.

The results from these predictions are critical for guiding the design of new derivatives with improved potency. Research on other isoxazole derivatives has shown that van der Waals forces and hydrogen bonding are often the primary contributors to binding affinity. nih.gov

Table 2: Example of Predicted Binding Energies and Key Interactions for a Series of Derivatives

| Derivative | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) | Key Interacting Residues |

| Compound A | -9.8 | -12.5 | Tyr122, Phe293, His449 |

| Compound B | -8.5 | -11.2 | Tyr122, Leu354 |

| Compound C | -10.3 | -13.8 | Tyr122, Phe293, Asp450 (H-bond) |

Analysis of Molecular, Electronic, Covalent, and Non-Covalent Interactions

A comprehensive analysis of the various interactions involving "this compound" derivatives is essential for understanding their chemical behavior and biological function. These interactions can be broadly categorized as molecular, electronic, covalent, and non-covalent.

Molecular and Electronic Interactions: The molecular structure of the isoxazole ring itself is fundamental to its interactions. As a five-membered heterocycle with adjacent nitrogen and oxygen atoms, it possesses a unique electronic distribution and is capable of participating in various interactions. biolmolchem.com The electronic properties are often analyzed using quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For isoxazole derivatives, the distribution of these frontier orbitals can indicate which parts of the molecule are likely to act as electron donors or acceptors in interactions with a biological target. mdpi.com

Non-Covalent Interactions: These are the most critical interactions for reversible ligand-receptor binding. For isoxazole derivatives, they include:

Hydrogen Bonds: The nitrogen atom of the isoxazole ring and the nitrogen of the aminomethyl group can act as hydrogen bond acceptors, while the N-H proton can act as a donor. These are highly directional and specific interactions that often anchor a ligand in its binding site. biolmolchem.com

Hydrophobic Interactions: Nonpolar parts of the molecule, such as the isoxazole ring's carbon backbone or other alkyl/aryl substituents, often interact favorably with hydrophobic pockets in the protein, expelling water molecules and increasing entropy.

π-Stacking: The aromatic isoxazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystalline state, providing insights into how the molecules pack and which interactions are most significant. mdpi.comnih.gov

Covalent Interactions: Covalent interactions involve the formation of a chemical bond between the ligand and its target. This results in irreversible or very slowly reversible inhibition. While most drug candidates are designed to bind non-covalently, some derivatives could be intentionally designed with a reactive functional group (a "warhead") that forms a covalent bond with a specific nucleophilic residue (e.g., cysteine or serine) in the target protein's active site. For a standard "this compound" structure, covalent bond formation is not an expected mode of interaction unless a specific reactive moiety is incorporated into the design.

Table 3: Summary of Potential Interactions for Isoxazole Derivatives

| Interaction Type | Molecular Feature Involved | Example in a Protein Context |

| Non-Covalent | ||

| Hydrogen Bond Acceptor | Isoxazole N/O atoms, Amine N | Interaction with backbone NH or side chains of Asn, Gln |

| Hydrogen Bond Donor | Amine N-H | Interaction with backbone C=O or side chains of Asp, Glu |

| Van der Waals/Hydrophobic | Isoxazole ring, alkyl substituents | Fit within a hydrophobic pocket lined by Ala, Val, Leu |

| π-π Stacking | Aromatic Isoxazole Ring | Face-to-face or edge-to-face stacking with Phe, Tyr |

| Covalent | ||

| Nucleophilic Attack | (If present) Electrophilic "warhead" | Bond formation with a Cys thiol or Ser hydroxyl group |

Biological Activities and Pharmacological Insights of 1 Isoxazol 5 Yl N Methylmethanamine Analogues

Mechanistic Investigations of Potential Biological Targets

The isoxazole (B147169) ring is a versatile structural motif that allows its derivatives to interact with a variety of biological targets. rsc.org Mechanistic studies, often supported by in silico molecular docking, have been crucial in understanding how these compounds exert their effects. For instance, investigations into isoxazole-based cyclooxygenase (COX) inhibitors have revealed that the specific substitution patterns on the isoxazole ring and its appended aryl groups are critical for binding within the active sites of COX enzymes. iasp-pain.orgnih.gov Molecular docking simulations have shown that these derivatives can fit into the active pockets of targets like COX-2, with binding energies and orientations confirming their inhibitory potential and selectivity. iasp-pain.orgnih.gov

In other studies, isoxazole derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov Molecular modeling suggests that the isoxazole ring can form hydrogen bonds and π-stacking interactions with key residues like His447 and Trp469 within the receptor's ligand-binding domain. nih.gov These interactions are believed to stabilize the receptor's active conformation, leading to the recruitment of coactivators and subsequent gene transcription. nih.gov

Furthermore, the mechanism for antimicrobial activity has been explored. For some isoxazole derivatives, the proposed mechanism involves the inhibition of essential metabolic pathways or the disruption of bacterial cell wall synthesis. ijrrjournal.com The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, as it can be cleaved under certain conditions, potentially contributing to its biological activity. ijrrjournal.com

Enzyme Inhibition Studies (e.g., Cyclooxygenases)

The inhibition of enzymes, particularly cyclooxygenases (COX-1 and COX-2), is a well-documented activity of isoxazole derivatives. koreascience.kr These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. koreascience.kr Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. nih.gov While the inhibition of the inducible COX-2 isoform is responsible for the desired anti-inflammatory effects, the inhibition of the constitutive COX-1 isoform is linked to undesirable side effects, such as gastrointestinal issues. nih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors. nih.gov

In Vitro Inhibition Assays

In vitro enzyme inhibition assays are fundamental for determining the potency of new compounds. researchgate.net Studies on various novel isoxazole derivatives have demonstrated their significant inhibitory effects on both COX-1 and COX-2 enzymes. nih.govresearchgate.net The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

One study investigating a series of ten novel isoxazole derivatives found that several compounds were potent COX-2 inhibitors. nih.gov For example, compound C6 was identified as the most potent, with an IC₅₀ value of 0.55 ± 0.03 µM. nih.gov Other compounds, such as C5 and C3 , also showed high potency with IC₅₀ values of 0.85 ± 0.04 µM and 0.93 ± 0.01 µM, respectively. nih.gov Another study on thiazole (B1198619) carboxamide derivatives also included isoxazole standards, highlighting the established activity of this class. acs.org Beyond cyclooxygenases, isoxazole derivatives have also been tested against other enzymes. For instance, a series of derivatives were evaluated for their inhibitory action against carbonic anhydrase (CA), with the most active compound, AC2 , showing an IC₅₀ value of 112.3 ± 1.6 μM. nih.govacs.org

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Source |

|---|---|---|---|

| C3 | 22.57 ± 0.13 | 0.93 ± 0.01 | nih.gov |

| C5 | 35.55 ± 0.19 | 0.85 ± 0.04 | nih.gov |

| C6 | 33.95 ± 0.35 | 0.55 ± 0.03 | nih.gov |

| 2a | 2.65 | 0.95 | acs.org |

| 2b | 0.239 | 0.191 | acs.org |

| 2j | 1.443 | 0.957 | acs.org |

| Celecoxib (Reference) | 0.048 | 0.002 | acs.org |

Selectivity Profiling

A crucial aspect of developing safer anti-inflammatory drugs is achieving selectivity for COX-2 over COX-1. nih.gov Many isoxazole analogues have been specifically designed and evaluated for this purpose. iasp-pain.orgnih.gov The selectivity index (SI), often calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is a key metric. A higher SI value indicates greater selectivity for COX-2.

In the aforementioned study of ten isoxazole derivatives, the compounds generally showed selectivity towards COX-2. nih.gov The calculated selectivity indices for compounds C5 and C6 were 41.82 and 61.73, respectively, demonstrating a clear preference for inhibiting the COX-2 enzyme. nih.gov Another research effort identified an isoxazole derivative, 17 (2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone), as a sub-micromolar selective COX-2 inhibitor. nih.gov This highlights the potential of the isoxazole scaffold in creating highly selective agents. nih.gov

Table 2: COX-2 Selectivity of Isoxazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Source |

|---|---|---|

| C3 | 24.26 | nih.gov |

| C5 | 41.82 | nih.gov |

| C6 | 61.73 | nih.gov |

| 2a | 2.766 | acs.org |

| 2b | 1.251 | acs.org |

| 2j | 1.507 | acs.org |

| Celecoxib (Reference) | 23.8 | acs.org |

Receptor Modulation Studies

Isoxazole derivatives are not limited to enzyme inhibition; they also function as modulators of critical cell receptors. Research has shown their potential in regulating ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are vital in pain transmission. nih.gov

A study focusing on isoxazole-4-carboxamide derivatives demonstrated their potent inhibitory effects on AMPA receptor activity. nih.gov The compounds CIC-1 and CIC-2 were found to cause an 8-fold and 7.8-fold reduction in AMPA receptor activity, respectively. nih.gov These findings underscore the therapeutic promise of these derivatives as non-opioid analgesics by targeting pain pathways through AMPA receptor modulation. nih.gov

In a different context, isoxazole derivatives have been developed as potent agonists for the Farnesoid X Receptor (FXR). nih.gov One such orally active agonist, compound 20 , was shown to protect mice from acetaminophen-induced liver injury in an FXR-dependent manner. nih.gov This activity is attributed to the compound's ability to induce the expression of protective genes regulated by FXR. nih.gov

Exploration of Diverse Pharmacological Profiles (based on isoxazole derivatives)

The isoxazole nucleus is a privileged scaffold in drug discovery, giving rise to compounds with a vast range of pharmacological activities. ipindexing.comrsc.org Beyond anti-inflammatory and receptor-modulating effects, isoxazole derivatives have been reported to possess anticancer, antiviral, antioxidant, anticonvulsant, and immunomodulatory properties. ijrrjournal.comnih.govnih.gov

Antimicrobial Activity

A significant area of investigation for isoxazole derivatives is their potential as antimicrobial agents. researchgate.net These compounds have been studied for their activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. ipindexing.comresearchgate.net

One study evaluated a series of 15 isoxazole ring-containing chalcones and found them to have superior antibacterial activity compared to their dihydropyrazole counterparts. nih.gov For example, chalcones with specific substitutions on the phenyl ring demonstrated notable efficacy. nih.gov Another research project synthesized novel isoxazoles from different substituted chalcones and screened them against bacteria like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and fungi such as Candida albicans and Aspergillus niger, observing inhibitory effects. researchgate.net The mechanism of action is often bacteriostatic, involving the inhibition of protein synthesis or other metabolic pathways, though at high concentrations, they can be bactericidal. ijrrjournal.com

Table 3: Antimicrobial Profile of Selected Isoxazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Derivative Type | Target Organism(s) | Observed Activity | Source |

|---|---|---|---|

| Isoxazole-based Chalcones | Bacteria | Superior antibacterial activity compared to dihydropyrazoles. | nih.gov |

| Dihydropyrazoles (from Isoxazole Chalcones) | Fungi | Remarkable antifungal activity. Compound 46 showed an IC₅₀ of 2 ± 1 µg/mL. | nih.gov |

| Isoxazole-3-hydroxamic acids | Bacteria | Identified as a new class of peptide deformylase inhibitors. | ijrrjournal.com |

| Various Isoxazole Derivatives | S. aureus, E. coli, C. albicans, A. niger | Inhibited growth of tested bacteria and fungi. | researchgate.net |

Anticancer Research

Isoxazole derivatives have emerged as a promising class of compounds in anticancer research, demonstrating efficacy through various mechanisms of action. espublisher.comnih.govtandfonline.com These compounds have been shown to inhibit tumor cell growth by inducing apoptosis, inhibiting enzymes crucial for cancer progression like aromatase and topoisomerase, and disrupting tubulin polymerization. nih.govtandfonline.com The versatility of the isoxazole scaffold allows for structural modifications to develop new molecules with improved potency and reduced toxicity for cancer treatment. tandfonline.comijpca.org

Research has highlighted several pathways through which isoxazole analogues exert their anticancer effects:

Induction of Apoptosis: Many isoxazole derivatives have been found to trigger programmed cell death in cancer cells. nih.govtandfonline.com For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated potent pro-apoptotic activity in K562 leukemia cells. spandidos-publications.com

Enzyme Inhibition: Isoxazole compounds can act as inhibitors of various enzymes involved in cancer, such as protein kinases, aromatase, and topoisomerase. tandfonline.com

Tubulin Polymerization Disruption: Some derivatives interfere with the formation of microtubules, which are essential for cell division, thereby halting cancer cell proliferation. nih.govtandfonline.com

HSP90 Inhibition: A class of synthetic compounds containing the isoxazole nucleus has shown potent and selective inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability of many proteins required for tumor cell growth. spandidos-publications.com

Studies have evaluated these compounds against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), cervical cancer (HeLa), and various leukemia cell lines. nih.govtandfonline.com For example, isoxazoles linked to a 2-phenylbenzothiazole (B1203474) moiety have been identified as effective cytotoxic agents against the PC-3 prostate cancer cell line. nih.gov Similarly, certain indole-containing isoxazoles have exhibited antiproliferative activity against MCF-7 breast and DU145 prostate cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole Analogues

| Compound Class | Mechanism of Action | Tested Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| 3,4-Isoxazolediamide derivatives | Induction of Apoptosis, HSP90 Inhibition | K562 (leukemia), U251-MG, T98G (glioma) | Some derivatives induced apoptosis in over 50% of K562 cells. | spandidos-publications.com |

| Indole-linked isoxazole derivatives | Anti-proliferative | Breast Cancer (BC) cell lines | Showed efficient anticancer activity. | tandfonline.com |

| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Cytotoxic | HeLa, MCF-7, NCI-H460 | Displayed potent anticancer activity, comparable to cisplatin. | nih.gov |

| Isoxazoles linked 2-phenylbenzothiazole | Cytotoxic | PC-3 (prostate cancer) | Emerged as effective cytotoxic agents. | nih.gov |

| Phenyl-isoxazole–carboxamide analogues | Antiproliferative | HeLa, MCF-7, Hep3B, HepG2 | Showed good anticancer activity against Hep3B cell lines. | nih.gov |

Anti-inflammatory Mechanisms

Isoxazole derivatives represent a significant group of potential anti-inflammatory therapeutics. nih.govmdpi.com Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively. mdpi.com By inhibiting these pathways, isoxazole analogues can effectively reduce inflammation. nih.gov

Key findings in anti-inflammatory research include:

COX/LOX Inhibition: Certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com One study demonstrated that 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity toward both LOX and COX-2. mdpi.com

Cytokine Production Inhibition: Indolyl–isoxazolidines have shown potent anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. mdpi.com

In Vivo Efficacy: In animal models, such as the carrageenan-induced rat paw edema test, various isoxazole derivatives have demonstrated significant anti-inflammatory activity. nih.gov For example, a series of indole (B1671886) derivatives with an isoxazoline (B3343090) moiety showed a marked reduction in edema. nih.gov The compound (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (VGX-1027) has been evaluated for its ability to inhibit LPS-induced cell signaling pathways, suggesting its potential in ameliorating immunoinflammatory diseases. mdpi.com

The anti-inflammatory properties of these compounds, combined with their low toxicity profiles in many cases, make them attractive candidates for further preclinical investigation. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Isoxazole Analogues

| Compound Class | Mechanism of Action | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Indolyl–isoxazolidines | Inhibition of TNF-α and IL-6 production | Macrophage THP-1 cells | Potency comparable to indomethacin. | mdpi.com |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | LOX and COX-2 inhibition | Enzyme assays | Significant inhibitory activity. | mdpi.com |

| Indole derivatives with isoxazoline | Inhibition of edema | Carrageenan-induced rat paw edema | Maximum anti-inflammatory activity with reduced ulcerogenicity. | nih.gov |

| (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (VGX-1027) | Inhibition of LPS-induced cell signaling | In vitro, ex vivo, and in vivo models | Potential efficacy in immunoinflammatory diseases. | mdpi.com |

Neuroprotective Effects

The isoxazole scaffold has been recognized for its potential in developing neuroprotective agents, which are crucial for treating neurodegenerative disorders. rsc.orgnih.gov Research has shown that isoxazole derivatives can protect neuronal cells from damage induced by oxidative stress. nih.govfao.org

A study focused on isoxazole-substituted chromans revealed their activity against oxidative stress-induced death (oxytosis) in neuronal HT22 cells. nih.govfao.org Key findings from this research include:

Catechol-bearing regioisomers of 5-isoxazolyl-6-hydroxy-chroman displayed high in vitro neuroprotective activity. nih.gov

A series of 20 new chroman analogues were synthesized, with the vast majority showing high neuroprotective activity, displaying EC₅₀ values below 1 μM, and lacking cytotoxicity. nih.govfao.org

The substitution pattern on the isoxazole ring was found to influence activity, with 3-aryl-5-(chroman-5-yl)-isoxazoles demonstrating higher neuroprotective effects. nih.gov

These findings underscore the potential of isoxazole derivatives in the development of therapies for diseases characterized by neuronal damage and oxidative stress. rsc.org

Anti-acetylcholinesterase Activity

Inhibition of the enzyme acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of early-stage Alzheimer's disease. sigmaaldrich.comnih.gov Isoxazole derivatives have been investigated as potential AChE inhibitors. nih.govsigmaaldrich.com

Studies have shown that:

A series of synthesized isoxazole derivatives were tested for their in vitro AChE inhibitory activity, with the most potent compound showing a moderate inhibitory concentration (IC₅₀) of 134.87 μM. sigmaaldrich.com

Molecular docking studies suggest that these compounds can bind to the active site of the AChE enzyme. sigmaaldrich.com

Conjugation of indole with isoxazole has been reported to create hybrid molecules that act as cholinesterase inhibitors, with the indole moiety playing a vital role in interacting with key amino acid residues in the enzyme's active site. nih.gov

Newly designed harmine-isoxazole hybrids have also demonstrated good potency against AChE. nih.gov

This line of research provides evidence for the potential of isoxazoles as a core structure for designing new and effective AChE inhibitors for Alzheimer's therapy. sigmaaldrich.comnih.gov

Antitubercular Activity

Tuberculosis (TB) remains a major global health challenge, necessitating the discovery of new and effective drugs. Isoxazole-containing compounds have shown significant promise as antitubercular agents. researchgate.netnih.govbenthamscience.comnih.gov

Research in this area has revealed:

The isoxazole ring is considered to have exceptional anti-TB effects compared to a simple phenyl ring. ijpca.org

One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which specifically inhibits FadD32, an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis (Mtb). nih.gov

This compound, M1, was shown to curtail Mtb survival in infected macrophages and reduce the bacterial burden in a mouse model of chronic TB infection. nih.gov

Another study identified a novel isoxazole thiophene (B33073) hit from a molecular library screening that showed promising in vitro activity against Mtb and good pharmacokinetic properties. nih.gov The most notable analogue, P15, had an intramacrophage EC₅₀ of 1.96 µM. nih.gov

Hispolon, a natural phenolic compound, was modified to create isoxazole derivatives, one of which showed potent activity against Mtb H37Rv with a MIC of 1.6 µg/mL. nih.gov

These findings highlight the potential of the isoxazole scaffold in developing new antitubercular drugs that target crucial bacterial pathways. nih.govbenthamscience.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in many diseases. nih.gov Isoxazole derivatives have been widely studied for their antioxidant potential. espublisher.comnih.govresearchgate.netmdpi.com

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govnih.govplos.org

A study on fluorophenyl-isoxazole-carboxamide derivatives found that several compounds exhibited potent scavenging activity against the DPPH radical. nih.gov Compounds 2a and 2c from this series showed particularly high potency, with IC₅₀ values of 0.45 and 0.47 µg/ml, respectively, which was stronger than the positive control, Trolox. nih.gov

In an in vivo study, the most potent compound from the aforementioned series demonstrated a total antioxidant capacity (TAC) in mice that was two-fold greater than that of the standard antioxidant, Quercetin. nih.gov

Other studies have also confirmed the antioxidant activity of various isoxazole derivatives, including isoxazole-based chalcones and indolyl isoxazoles. nih.govmdpi.complos.org The substituent pattern on the phenyl ring attached to the isoxazole core significantly influences the antioxidant capability. plos.org

Table 3: Antioxidant Activity of Selected Isoxazole Analogues

| Compound Class/Name | Assay | Activity (IC₅₀) | Comparison | Reference |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide (Compound 2a) | DPPH Scavenging | 0.45 ± 0.21 µg/ml | More potent than Trolox (IC₅₀ = 3.10 µg/ml) | nih.gov |

| Fluorophenyl-isoxazole-carboxamide (Compound 2c) | DPPH Scavenging | 0.47 ± 0.33 µg/ml | More potent than Trolox (IC₅₀ = 3.10 µg/ml) | nih.gov |

| Pyrimidine Isoxazole Derivative (Compound C3) | DPPH Scavenging | 10.96 μM | Showed excellent free radical scavenging effect. | plos.org |

| Pyrimidine Isoxazole Derivative (Compound C5) | DPPH Scavenging | 13.12 μM | Potent antioxidant activity. | plos.org |

| Pyrimidine Isoxazole Derivative (Compound C6) | DPPH Scavenging | 18.87 μM | Potent dose-dependent antioxidant effect. | plos.org |

Preclinical Research and Translational Potential

In Vitro Efficacy Assessments in Cell-Based Models

There is currently no publicly available research detailing the in vitro efficacy of 1-(Isoxazol-5-yl)-N-methylmethanamine in cell-based models. Studies on various isoxazole (B147169) derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents, but these findings are not directly attributable to this specific compound.

In Vivo Efficacy Models and Evaluation

Comprehensive in vivo efficacy studies for this compound have not been published. While related isoxazole-containing compounds have been evaluated in animal models for various diseases, specific data on the in vivo effects of this compound are absent from the current body of scientific literature.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Detailed ADME profiling for this compound is not available in the public domain. The synthesis of a radiolabeled isotopomer of a related compound, (S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine, was reported for the purpose of conducting ADME studies, highlighting the importance of this data in preclinical evaluation. However, specific findings for this compound have not been disclosed.

In Silico ADME Prediction and Pharmacokinetic Profile Assessment

Without experimental data, in silico models could be employed to predict the ADME properties of this compound. These computational tools can estimate parameters such as absorption, distribution, metabolism, and excretion based on the molecule's structure. However, no such predictive studies for this specific compound are currently published.

Cytochrome P450 Inhibition Studies

There is no specific information regarding the potential of this compound to inhibit cytochrome P450 (CYP450) enzymes. The imidazole (B134444) moiety, present in some antifungal agents, is known to interact with and potentially inhibit CYP450 enzymes. nih.gov Given that isoxazole is also a nitrogen-containing heterocycle, its potential for CYP450 inhibition would be a standard component of preclinical assessment, though no data has been made public for this compound.

Toxicology Research

Toxicological data for this compound, conducted without specific dosage parameters, is not available in published literature. General toxicological screening is a critical component of preclinical research to identify any potential liabilities of a new chemical entity.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the hydrogen environments within a molecule. For 1-(Isoxazol-5-yl)-N-methylmethanamine, the ¹H NMR spectrum provides distinct signals that correspond to the different types of protons present in its structure.

The expected ¹H NMR spectrum would feature signals corresponding to the protons of the isoxazole (B147169) ring, the methylene (B1212753) bridge, and the N-methyl group. The isoxazole ring itself has two protons. The proton at the 4-position of the isoxazole ring typically appears as a doublet, while the proton at the 3-position appears as another doublet, with their coupling providing information about their adjacent relationship.

The methylene protons (-CH₂-) adjacent to the isoxazole ring and the nitrogen atom would likely appear as a singlet or a more complex multiplet depending on the solvent and temperature conditions. The protons of the N-methyl group (-NH-CH₃) would also give rise to a distinct signal, likely a singlet or a doublet if coupled to the amine proton.

In related isoxazole-containing structures, the chemical shifts for the isoxazole ring protons are well-documented. For instance, in the parent isoxazole, the proton at the 5-position (equivalent to the point of attachment in the target molecule) shows a specific chemical shift. nih.gov The chemical shifts for protons on substituted isoxazole rings can vary, but their characteristic patterns are invaluable for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole-H (Position 3) | ~8.0 - 8.5 | d (doublet) |

| Isoxazole-H (Position 4) | ~6.5 - 7.0 | d (doublet) |

| Methylene (-CH₂-) | ~3.8 - 4.2 | s (singlet) or d (doublet) |

| N-Methyl (-CH₃) | ~2.4 - 2.8 | s (singlet) or d (doublet) |

| Amine (-NH-) | Variable | br s (broad singlet) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include those for the N-H bond of the secondary amine, the C-H bonds of the alkyl and aromatic-like (isoxazole) groups, the C=N and C=C bonds within the isoxazole ring, and the C-O bond of the isoxazole ring.

The N-H stretching vibration of the secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons in the isoxazole ring are expected in the 3000-3100 cm⁻¹ region, while the sp³-hybridized carbons of the methylene and methyl groups will show stretching bands just below 3000 cm⁻¹.

The characteristic vibrations of the isoxazole ring are of particular importance for structural confirmation. The C=N stretching vibration is typically observed in the 1620-1680 cm⁻¹ range. The C=C stretching of the isoxazole ring appears around 1500-1600 cm⁻¹. Furthermore, the N-O and C-O stretching vibrations of the isoxazole ring are expected at lower wavenumbers, typically in the 1000-1300 cm⁻¹ region. The characterization of various isoxazole derivatives consistently relies on the identification of these key IR absorption bands.

Table 2: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (secondary amine) | 3300 - 3500 | Stretching |

| C-H (isoxazole) | 3000 - 3100 | Stretching |

| C-H (alkyl) | 2850 - 3000 | Stretching |

| C=N (isoxazole) | 1620 - 1680 | Stretching |

| C=C (isoxazole) | 1500 - 1600 | Stretching |

| C-N (amine) | 1180 - 1360 | Stretching |

| N-O (isoxazole) | 1100 - 1300 | Stretching |

| C-O (isoxazole) | 1000 - 1200 | Stretching |

Note: These are general ranges and specific peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to the π → π* and n → π* transitions of the isoxazole ring.

The isoxazole ring, being a heteroaromatic system, is the primary chromophore in this molecule. The π → π* transitions typically occur at shorter wavelengths and have higher molar absorptivity, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, occur at longer wavelengths with lower intensity.

For the parent isoxazole, the UV spectrum shows a characteristic absorption maximum. The substitution on the isoxazole ring in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted isoxazole. The presence of the N-methylmethanamine group may have a modest effect on the electronic transitions of the isoxazole ring. The study of various isoxazole derivatives often includes UV-Vis spectroscopy to understand their electronic properties.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted Wavelength Range (λ_max, nm) |

| π → π | 200 - 250 |

| n → π | 250 - 300 |

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent used for the analysis.

Future Directions and Therapeutic Implications

Prospects for "1-(Isoxazol-5-yl)-N-methylmethanamine" as a Lead Compound in Drug Discovery

The journey of a molecule from a chemical entity to a therapeutic agent often begins with its identification as a "lead compound"—a starting point for drug design and optimization. While specific studies on "this compound" are not extensively documented in publicly available research, the structural motifs it possesses suggest a strong potential for it to serve as a valuable lead compound. The isoxazole (B147169) ring is a key feature in numerous approved drugs and clinical candidates, underscoring its pharmacological relevance. nih.govresearchgate.net

The inherent properties of the isoxazole ring, such as its ability to participate in various non-covalent interactions and its contribution to improved pharmacokinetic profiles, make it an attractive scaffold for medicinal chemists. bohrium.com The N-methylmethanamine substituent at the 5-position of the isoxazole ring in "this compound" provides a handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing a lead compound for enhanced potency, selectivity, and reduced toxicity.

The development of isoxazole derivatives has shown that even minor substitutions on the ring can lead to significant changes in biological activity. For instance, different substitution patterns on the isoxazole nucleus have yielded compounds with potent anti-inflammatory, anticancer, antimicrobial, and antiviral activities. nih.govresearchgate.net This body of research provides a strong rationale for investigating "this compound" as a foundational structure for developing new drugs targeting a range of diseases.

Potential for Multi-Targeted Therapies

The traditional "one-drug, one-target" paradigm in drug discovery is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to a growing interest in multi-targeted therapies, where a single drug is designed to interact with several biological targets simultaneously. The isoxazole scaffold is particularly well-suited for the development of such multi-targeted agents. bohrium.com

The structural versatility of isoxazole derivatives allows for the incorporation of different pharmacophoric features, enabling them to bind to multiple receptors or enzymes. For example, researchers have successfully designed isoxazole-containing compounds that exhibit both anti-inflammatory and anticancer properties by targeting key proteins in both pathways. nih.gov

Given this precedent, "this compound" could serve as a starting point for creating multi-targeted drugs. By modifying the N-methylmethanamine side chain or by introducing additional functional groups to the isoxazole ring, it may be possible to design derivatives that can modulate the activity of multiple targets implicated in a particular disease. This approach could lead to more effective treatments for complex conditions like cancer, neurodegenerative diseases, and inflammatory disorders, where a multi-pronged therapeutic strategy is often required.

Role in Addressing Unmet Medical Needs

Unmet medical needs represent a significant challenge in healthcare, encompassing diseases for which no effective treatments exist or where current therapies are inadequate. The diverse biological activities exhibited by isoxazole derivatives suggest that they could play a crucial role in addressing some of these needs. nih.govmdpi.com

For instance, the emergence of drug-resistant bacteria is a major global health crisis. Isoxazole-containing compounds have shown promise as antibacterial agents, and further development in this area could lead to new antibiotics that are effective against resistant strains. ijrrjournal.com Similarly, many forms of cancer still have poor prognoses, and the development of novel anticancer agents is a high priority. The demonstrated cytotoxic effects of certain isoxazole derivatives against various cancer cell lines highlight their potential in oncology. nih.govbohrium.com

While the specific contribution of "this compound" to these areas is yet to be determined, its chemical structure places it within a class of compounds with a proven track record of therapeutic innovation. Future research focused on this specific molecule and its derivatives could uncover novel treatments for a range of diseases with significant unmet medical needs.

Emerging Trends in Isoxazole-Based Drug Development

The field of isoxazole-based drug development is continually advancing, driven by new synthetic methodologies and a deeper understanding of their biological mechanisms. Several emerging trends are shaping the future of this area:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing isoxazole derivatives. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of drug manufacturing.

Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry techniques allows for the rapid generation of large libraries of isoxazole derivatives. In conjunction with high-throughput screening, this enables the efficient identification of compounds with desired biological activities.